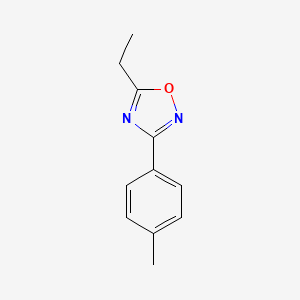

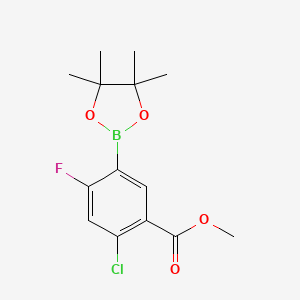

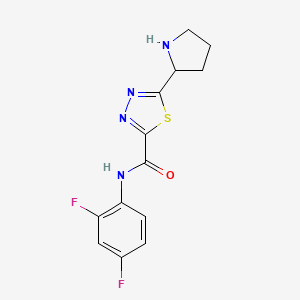

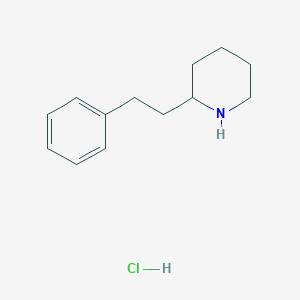

6-chloro-2-methyl-N-((1r,4r)-4-methylcyclohexyl)pyrimidin-4-amine

Descripción general

Descripción

6-Chloro-2-methyl-N-((1r,4r)-4-methylcyclohexyl)pyrimidin-4-amine, also known as CMP-6, is a synthetic small molecule with potential therapeutic applications. It is a member of the pyrimidine family of compounds, which are important in cellular metabolism and signal transduction. CMP-6 has been studied for its potential as an anti-cancer agent, an anti-inflammatory agent, and an antiviral agent. Its mechanism of action is not yet fully understood, but it is thought to involve the inhibition of certain enzymes involved in cellular processes.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthesis of Methyl Esters and Fungicidal Properties : Research has demonstrated the synthesis of methyl esters from derivatives similar to "6-chloro-2-methyl-N-((1r,4r)-4-methylcyclohexyl)pyrimidin-4-amine", showcasing an optimum route involving reactions with amines and methyl glycinate. This process yields compounds with fungicidal properties, indicating the potential for agricultural applications (Tumkevicius, Urbonas, & Vainilavicius, 2000).

Stability and Structural Analysis : Another study focused on the stability and structure of betainic pyrimidinaminides, related chemically to the specified compound. These findings contribute to understanding the electronic and kinetic stabilizations influenced by substitution patterns, which are crucial for designing more efficient and stable compounds in organic and pharmaceutical chemistry (Schmidt, 2002).

Biological Activity

Antimicrobial Activity of Substituted Compounds : The antimicrobial activity of certain substituted compounds, including structures similar to "6-chloro-2-methyl-N-((1r,4r)-4-methylcyclohexyl)pyrimidin-4-amine", has been evaluated. These compounds have shown significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents in medical and agricultural sectors (Mittal, Sarode, & Vidyasagar, 2011).

Synthesis and Anticancer Activity : A specific derivative, incorporating a chloro group and a pyrimidin-4-amine structure, was synthesized and evaluated for its anticancer activity. The structural and elemental analyses, including crystal structure determination, provided insights into its potential mechanism of action against cancer cells (Lu et al., 2015).

Chemical Properties and Applications

Hydrogen-Bonded Structures : The study of isostructural compounds with chloro and methyl substituents has revealed insights into hydrogen-bonded sheet formations. These structural analyses are important for the development of new materials with specific molecular arrangements and properties (Trilleras et al., 2009).

Corrosion Inhibition : Compounds with pyrimidinic Schiff bases, structurally related to the specified chemical, have shown efficiency as corrosion inhibitors for mild steel in acidic solutions. This application demonstrates the compound's potential in industrial processes, particularly in protecting metals from corrosion (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Propiedades

IUPAC Name |

6-chloro-2-methyl-N-(4-methylcyclohexyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3/c1-8-3-5-10(6-4-8)16-12-7-11(13)14-9(2)15-12/h7-8,10H,3-6H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJZDNPGSVBKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-methyl-N-((1r,4r)-4-methylcyclohexyl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

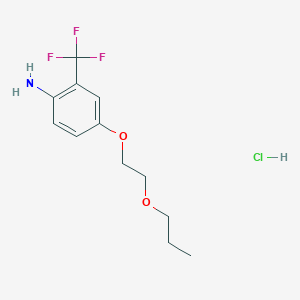

![5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463652.png)

![2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride](/img/structure/B1463656.png)